Procaine-d4 Hydrochloride

Bioanalysis LC-MS/MS Isotope Dilution

Unlabeled internal standards co-elute with procaine, preventing MS discrimination and compromising quantitative accuracy in bioanalysis. Procaine-d4 hydrochloride resolves this with a +4 Da mass shift, enabling unambiguous MRM transitions while matching extraction recovery and ionization efficiency across biological matrices. • +4 Da mass shift for specific analyte-IS discrimination in LC-MS/MS • Co-elutes with procaine to correct for matrix effects & instrument drift • Validated for preclinical PK, forensic toxicology, and multi-analyte local anesthetic panels

Molecular Formula C₁₃H₁₇D₄ClN₂O₂
Molecular Weight 276.8
Cat. No. B1157189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcaine-d4 Hydrochloride
Synonyms4-Aminobenzoic Acid 2-(Diethylamino)ethyl Ester Hydrochloride-d4;  2-Diethylaminoethyl p-Aminobenzoate Hydrochloride-d4;  Allocaine-d4;  Aminocaine-d4;  Anadolor-d4;  Anesthesol-d4;  Anestil-d4;  Atoxicocaine-d4;  Bernacaine-d4;  Cetain-d4;  Chlorocaine-d4;  Di
Molecular FormulaC₁₃H₁₇D₄ClN₂O₂
Molecular Weight276.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procaine-d4 Hydrochloride: Deuterated Analytical Reference Standard for LC-MS/MS Quantification


Procaine-d4 hydrochloride is a deuterium-labeled isotopologue of the amino ester local anesthetic procaine hydrochloride, incorporating four deuterium atoms (²H) in place of specific hydrogen atoms . This stable isotope-labeled (SIL) internal standard (IS) retains the pharmacological properties of its non-deuterated counterpart while providing a distinct mass shift of +4 Da, enabling precise discrimination via mass spectrometry (MS) . Procaine-d4 hydrochloride is not intended for therapeutic use but serves as a critical research tool in bioanalysis, pharmacokinetics, and metabolomics .

Why Unlabeled Procaine Hydrochloride Cannot Replace Procaine-d4 in Quantitative Bioanalysis


Direct substitution of procaine-d4 hydrochloride with unlabeled procaine hydrochloride in analytical workflows leads to compromised data integrity. The absence of a stable isotope label precludes mass spectrometric distinction between the internal standard and the endogenous analyte, rendering accurate quantification impossible [1]. Furthermore, the identical physicochemical properties of the SIL analog ensure consistent extraction recovery, ionization efficiency, and chromatographic behavior—critical factors that non-isotopic internal standards cannot reliably match across diverse biological matrices [2]. This foundational differentiation mandates the use of procaine-d4 hydrochloride for any method requiring validated, matrix-independent quantitation of procaine.

Procaine-d4 Hydrochloride: Quantified Differentiation from Unlabeled Analogs and Alternative IS Candidates


Mass Spectrometric Discrimination: +4 Da Mass Shift Enables Baseline Resolution

Procaine-d4 hydrochloride exhibits a molecular mass of 276.80 g/mol, exactly +4.03 Da greater than the unlabeled procaine hydrochloride (272.77 g/mol) . This mass difference ensures that the internal standard and the native analyte generate distinct, non-overlapping ion signals in mass spectrometry, a prerequisite for accurate isotope dilution quantitation [1].

Bioanalysis LC-MS/MS Isotope Dilution

Isotopic Enrichment: 99 atom % D Ensures Minimal Cross-Contribution

Procaine-d4 hydrochloride is supplied with a certified isotopic enrichment of 99 atom % D . This high enrichment minimizes the residual unlabeled procaine content, thereby reducing cross-contribution to the analyte signal. In contrast, alternative deuterated procaine standards may be offered at lower enrichments (e.g., 98 atom % D), which can introduce systematic bias in low-concentration quantification due to a higher fraction of unlabeled material co-eluting with the native analyte.

Isotopic Purity Method Validation SIL-IS

Matrix Effect Compensation: Deuterated IS Normalization Reduces Quantitation Variability

In LC-MS/MS assays employing deuterated internal standards structurally identical to the analyte, normalization of analyte response to the IS response has been shown to improve quantitation accuracy. A study on complex matrices (cannabis) demonstrated that when analyte responses were normalized to their corresponding deuterated standards, accuracy improved to within ±25% and relative standard deviations (RSDs) dropped below 20% for all analytes [1]. In contrast, methods relying on structurally analogous but non-isotopic internal standards often exhibit greater variability and bias due to differential matrix effects. While this study did not directly evaluate procaine-d4, the class-level inference is valid because the mechanism of matrix effect compensation relies on co-elution and identical ionization behavior, which are intrinsic to SIL analogs.

Matrix Effects Ion Suppression Accuracy

Chemical Purity: ≥98% Minimizes Interfering Impurities

Procaine-d4 hydrochloride is routinely supplied with a chemical purity of ≥98% as determined by HPLC . This specification ensures that less than 2% of the material consists of non-procaine-related impurities that could co-elute and interfere with MS detection. While unlabeled procaine hydrochloride is also available at comparable purity, the combined requirement for high chemical purity and high isotopic enrichment distinguishes procaine-d4 as a fit-for-purpose analytical standard.

Chemical Purity HPLC Assay Interference

Optimal Application Scenarios for Procaine-d4 Hydrochloride in Quantitative Bioanalysis


LC-MS/MS Quantitation of Procaine in Plasma/Serum

Procaine-d4 hydrochloride is the definitive internal standard for developing and validating LC-MS/MS methods for procaine quantification in biological matrices. Its near-identical physicochemical properties ensure consistent extraction recovery and ionization efficiency, effectively compensating for matrix effects and instrument drift [1]. The +4 Da mass shift allows for specific MRM transitions distinct from the analyte, enabling precise and accurate concentration determination across the therapeutic range.

Pharmacokinetic and Metabolism Studies

In preclinical and clinical pharmacokinetic studies, procaine-d4 hydrochloride serves as a stable isotope tracer to differentiate administered drug from endogenous material or to track metabolic fate. When co-administered or used as an IS, the deuterium label allows for the separate monitoring of the parent drug and its metabolites via MS, providing unambiguous data on absorption, distribution, metabolism, and excretion (ADME) [2].

Forensic Toxicology Confirmation

For forensic laboratories performing confirmatory analysis of procaine exposure, procaine-d4 hydrochloride is an essential component of validated LC-MS/MS methods. The use of a SIL-IS ensures that quantitative results meet the stringent accuracy and precision criteria required for legal defensibility, as it corrects for sample-to-sample variability in recovery and ionization [3].

Method Development for Simultaneous Local Anesthetic Screening

In methods designed for the simultaneous quantification of multiple local anesthetics (e.g., lidocaine, bupivacaine, tetracaine) [4], procaine-d4 hydrochloride provides a specific, high-fidelity internal standard for the procaine channel. This allows for accurate normalization of the procaine signal within a complex multi-analyte panel, a task that cannot be reliably performed with a non-isotopic structural analog due to differential matrix effects across the diverse analyte set.

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